molecular formula C12H18FN3O2S B2831047 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride CAS No. 2411253-91-1

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride

Cat. No. B2831047
CAS RN: 2411253-91-1
M. Wt: 287.35
InChI Key: UOXLYFOYQUXZLC-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride, also known as TAPI-2, is a synthetic compound that has been widely used in scientific research due to its inhibitory effects on various enzymes. TAPI-2 is a protease inhibitor that has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in tissue remodeling, angiogenesis, and tumor invasion.

Mechanism of Action

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride inhibits the activity of MMPs by binding to the active site of the enzyme. The sulfonyl fluoride group of 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride reacts with the zinc ion in the active site of the enzyme, which leads to the formation of a covalent bond and the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has been shown to have various biochemical and physiological effects. Inhibition of MMPs by 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has been shown to reduce tumor invasion and metastasis in various cancer models. 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In addition, 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has been shown to reduce the production of extracellular matrix components, such as collagen and fibronectin, which are involved in tissue remodeling and fibrosis.

Advantages and Limitations for Lab Experiments

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has several advantages as a tool for studying MMPs. It is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride is also stable and can be easily synthesized in the laboratory. However, 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has some limitations as well. It is a irreversible inhibitor of MMPs, which means that it cannot be used to study the kinetics of enzyme inhibition. In addition, 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has some off-target effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride in scientific research. One potential application is in the study of the role of MMPs in neurodegenerative diseases, such as Alzheimer's disease. MMPs have been shown to play a role in the pathogenesis of Alzheimer's disease, and 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride may be a useful tool for studying this process. Another potential application is in the study of the role of MMPs in cardiovascular diseases, such as atherosclerosis. MMPs have been shown to play a role in the development of atherosclerosis, and 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride may be a useful tool for studying this process. Finally, 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride may be a useful tool for the development of novel therapeutics for cancer and other diseases that involve MMPs.

Synthesis Methods

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the synthesis of 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-carboxylic acid, which is then converted into the corresponding sulfonyl chloride using thionyl chloride. The sulfonyl chloride is then reacted with piperidine to obtain 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride.

Scientific Research Applications

4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has been widely used in scientific research due to its inhibitory effects on MMPs. MMPs are a family of zinc-dependent endopeptidases that play a critical role in various physiological and pathological processes, such as tissue remodeling, angiogenesis, and tumor invasion. 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride has been shown to inhibit the activity of MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes.

properties

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2S/c13-19(17,18)15-7-4-10(5-8-15)12-14-9-11-3-1-2-6-16(11)12/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXLYFOYQUXZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3CCN(CC3)S(=O)(=O)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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